molecular formula C11H7N3O B1455758 5-Phenoxypyrazine-2-carbonitrile CAS No. 1409746-86-6

5-Phenoxypyrazine-2-carbonitrile

Cat. No. B1455758
M. Wt: 197.19 g/mol
InChI Key: UDPWXHWLSYTFRP-UHFFFAOYSA-N
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Description

5-Phenoxypyrazine-2-carbonitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Phenoxypyrazine-2-carbonitrile is 1S/C11H7N3O/c12-6-9-7-14-11(8-13-9)15-10-4-2-1-3-5-10/h1-5,7-8H .


Physical And Chemical Properties Analysis

5-Phenoxypyrazine-2-carbonitrile is a powder at room temperature . It has a molecular weight of 197.19 g/mol.

Scientific Research Applications

Phenolic Compounds: Biological and Pharmacological Effects

Phenolic acids, such as Chlorogenic Acid (CGA), have been extensively studied for their wide range of practical, biological, and pharmacological effects. CGA, for example, has demonstrated significant roles in antioxidant activity, anti-inflammatory effects, neuroprotection, and modulation of lipid and glucose metabolism, suggesting potential therapeutic applications for metabolic disorders, cardiovascular disease, and liver injuries (Naveed et al., 2018).

Applications in Food and Environmental Analysis

Research on the development of antibody-based methods for detecting chemical residues in food and the environment illustrates the importance of analytical tools in monitoring and controlling the presence of harmful substances. These methods have been particularly focused on herbicides and pesticides, indicating the relevance of chemical detection and analysis in public health and safety (Fránek & Hruška, 2018).

Potential Therapeutic Applications

Studies on various phenolic compounds highlight their potential in treating a broad spectrum of diseases due to their anti-inflammatory, antioxidant, and neuroprotective properties. For instance, Syringic acid (SA) has shown promise in the prevention of diabetes, cardiovascular diseases, and cancer, among other health benefits (Srinivasulu et al., 2018).

Safety And Hazards

The safety information and MSDS for 5-Phenoxypyrazine-2-carbonitrile can be found online .

properties

IUPAC Name

5-phenoxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-6-9-7-14-11(8-13-9)15-10-4-2-1-3-5-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPWXHWLSYTFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(N=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenoxypyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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